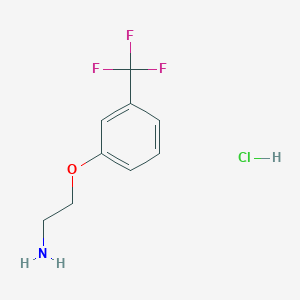

1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3-(trifluoromethyl)phenoxy]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO.ClH/c10-9(11,12)7-2-1-3-8(6-7)14-5-4-13;/h1-3,6H,4-5,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUCMINVFHFAQML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCN)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104774-96-1 | |

| Record name | Ethanamine, 2-[3-(trifluoromethyl)phenoxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104774-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene Hydrochloride

This guide provides a comprehensive overview of the synthesis and characterization of 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride, a valuable building block in pharmaceutical research and drug development. The trifluoromethyl group's unique electronic properties make this compound a significant scaffold in medicinal chemistry. This document offers a detailed, field-proven perspective on its preparation and rigorous analytical validation, designed for researchers, chemists, and professionals in drug development.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of the trifluoromethyl (-CF3) group at the meta-position of the phenoxy ring significantly influences the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide details a robust synthetic route based on the Williamson ether synthesis and outlines the comprehensive characterization necessary to ensure the compound's identity and purity.

Synthesis

The synthesis of this compound is typically achieved through a two-step process: the formation of the free base, 2-(3-(trifluoromethyl)phenoxy)ethan-1-amine, via a Williamson ether synthesis, followed by its conversion to the hydrochloride salt.

Part 1: Synthesis of 2-(3-(trifluoromethyl)phenoxy)ethan-1-amine (Free Base)

The Williamson ether synthesis is a reliable and widely used method for preparing ethers. In this case, it involves the reaction of the sodium salt of 3-(trifluoromethyl)phenol with a protected 2-aminoethyl halide, followed by deprotection. A more direct approach, though potentially lower yielding due to side reactions, involves the direct use of a 2-haloethylamine salt.

Reaction Scheme:

Figure 1: General scheme for the Williamson ether synthesis of the free base.

Experimental Protocol:

A detailed protocol adapted from established methodologies for similar ether syntheses is provided below.[1][2][3][4][5]

Materials:

| Reagent | CAS Number | Molecular Weight | Moles (Equivalents) | Amount |

| 3-(Trifluoromethyl)phenol | 98-17-9 | 162.11 g/mol | 1.0 | (e.g., 10.0 g) |

| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 g/mol | 1.1 | (e.g., 2.68 g) |

| 2-Bromoethylamine hydrobromide | 2576-47-8 | 204.89 g/mol | 1.1 | (e.g., 13.8 g) |

| Anhydrous Dimethylformamide (DMF) | 68-12-2 | - | - | (e.g., 100 mL) |

| Diethyl ether | 60-29-7 | - | - | As needed |

| Saturated Sodium Bicarbonate Solution | - | - | - | As needed |

| Brine | - | - | - | As needed |

| Anhydrous Magnesium Sulfate | 7487-88-9 | - | - | As needed |

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (1.1 eq.) in anhydrous dimethylformamide (DMF). The suspension is cooled to 0 °C in an ice bath.

-

Phenoxide Formation: A solution of 3-(trifluoromethyl)phenol (1.0 eq.) in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride over 30 minutes. The reaction mixture is stirred at 0 °C for an additional 30 minutes after the addition is complete to ensure complete deprotonation.

-

Alkylation: 2-Bromoethylamine hydrobromide (1.1 eq.) is added portion-wise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is carefully quenched by the slow addition of water. The mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude free base, 2-(3-(trifluoromethyl)phenoxy)ethan-1-amine, typically as an oil.

Part 2: Formation of this compound

The crude free base is converted to its hydrochloride salt to improve its stability and handling properties.

Reaction Scheme:

Figure 2: Conversion of the free base to its hydrochloride salt.

Experimental Protocol:

-

Dissolution: The crude 2-(3-(trifluoromethyl)phenoxy)ethan-1-amine is dissolved in a minimal amount of diethyl ether.

-

Precipitation: A solution of hydrochloric acid in diethyl ether (e.g., 2 M) is added dropwise with stirring until precipitation of the hydrochloride salt is complete.

-

Isolation and Purification: The resulting white solid is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum. Recrystallization from a suitable solvent system, such as ethanol/diethyl ether, can be performed to obtain a highly pure product.

Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are typically employed.

Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C₉H₁₁ClF₃NO |

| Molecular Weight | 241.64 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available in literature |

| Solubility | Soluble in water and methanol |

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (multiplets, ~6.8-7.5 ppm), -OCH₂- protons (triplet, ~4.2 ppm), -CH₂N- protons (triplet, ~3.3 ppm), -NH₃⁺ protons (broad singlet, ~8.3 ppm) |

| ¹³C NMR | Aromatic carbons, including the carbon bearing the CF₃ group (quartet), ether carbons, and the aliphatic amine carbons. |

| ¹⁹F NMR | A singlet for the -CF₃ group, typically around -62 to -64 ppm (relative to CFCl₃).[8] |

| FTIR (cm⁻¹) | N-H stretching of the ammonium salt (~3200-2800 cm⁻¹, broad), C-F stretching (~1300-1100 cm⁻¹), C-O-C stretching (~1250-1050 cm⁻¹), and aromatic C-H and C=C bands. |

| Mass Spec. (ESI+) | [M+H]⁺ peak for the free base at m/z 206.08.[9] |

Workflow for Synthesis and Characterization:

Figure 3: Overall workflow from synthesis to final product analysis.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The synthesis should be conducted in a well-ventilated fume hood.

Hazard Statements (based on similar compounds):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This guide provides a comprehensive framework for the synthesis and characterization of this compound. The Williamson ether synthesis offers a reliable route to the free base, which can be readily converted to its hydrochloride salt. Thorough analytical characterization is paramount to ensure the quality and purity of the final product for its intended applications in drug discovery and development.

References

-

Supporting Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

-

The Williamson Ether Synthesis. (n.d.). Retrieved January 19, 2026, from [Link]

- Classics in Chemical Neuroscience: Fluoxetine (Prozac). (2013). ACS Chemical Neuroscience, 4(1), 12-23.

- EP0529842B1 - Production of fluoxetine and new intermediates. (1996). Google Patents.

-

19F NMR Reference Standards. (n.d.). Retrieved January 19, 2026, from [Link]

- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (2016). Journal of Biomolecular NMR, 65(2), 57-64.

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]

-

Williamson Ether Synthesis. (n.d.). Retrieved January 19, 2026, from [Link]

- A NOVEL AND PRACTICAL SYNTHETIC PROCESS FOR FLUOPYRAM. (2023). REVUE ROUMAINE DE CHIMIE, 68(11), 613-618.

-

This compound. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Synthesis of 2-(2-Trifluoromethylphenoxy)ethylamine. (n.d.). PrepChem.com. Retrieved January 19, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Williamson Ether Synthesis [cs.gordon.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0211946) [np-mrd.org]

- 9. PubChemLite - this compound (C9H10F3NO) [pubchemlite.lcsb.uni.lu]

"physicochemical properties of 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride"

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene Hydrochloride

Introduction

This compound is a substituted aromatic ether derivative of significant interest in medicinal chemistry and drug development. Its structure incorporates three key pharmacophoric elements: a trifluoromethyl (-CF3) group, an aminoethoxy linker, and a benzene ring. The trifluoromethyl group is a well-established bioisostere for other chemical groups, known for enhancing metabolic stability, increasing lipophilicity, and improving binding affinity by altering electronic properties.[1] The primary amine function provides a basic center, crucial for salt formation to improve solubility and for forming interactions with biological targets.

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties of this compound. Beyond presenting available data, this document emphasizes the causality behind the experimental determination of these properties and provides detailed, field-proven protocols for their characterization, ensuring a foundation of scientific integrity and practical applicability.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. It is important to note that while some properties can be accurately predicted or are available in databases, many require empirical determination for confirmation and use in regulatory or developmental settings.

| Property | Value / Status | Source(s) |

| Chemical Name | This compound | - |

| Molecular Formula | C₉H₁₁ClF₃NO | [2][3] |

| Molecular Weight | 241.64 g/mol | [2][3] |

| CAS Number | Not explicitly available in search results for the hydrochloride salt. | - |

| Appearance | Expected to be a crystalline solid. | - |

| Melting Point | Experimental data not publicly available. See Section 4.1 for the determination protocol. | - |

| Boiling Point | Not applicable for a salt; decomposition is likely at high temperatures. | - |

| Aqueous Solubility | Experimental data not publicly available. See Section 4.2 for the determination protocol. | - |

| pKa | Experimental data not publicly available. See Section 4.3 for the determination protocol. | - |

| Predicted XLogP3 (Free Base) | 1.9 | [4][5] |

Structural and Molecular Characteristics

Chemical Structure

The chemical structure of the 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene cation is depicted below. The hydrochloride salt is formed by the protonation of the primary amino group.

Figure 1. 2D Structure of the 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene cation.[4]

Key Structural Features and Their Implications

-

Trifluoromethyl (-CF3) Group: This highly electronegative group significantly influences the electronic environment of the benzene ring. It is known to increase the lipophilicity of molecules, which can enhance membrane permeability and in vivo transport.[1] Furthermore, the C-F bond is exceptionally strong, often rendering the group resistant to metabolic degradation and improving the pharmacokinetic profile of a drug candidate.[1]

-

Aminoethoxy Moiety: The primary amine (-NH2) is a basic center, readily protonated at physiological pH. This feature is fundamental to the formation of the hydrochloride salt, a common strategy in drug development to enhance aqueous solubility and stability. The ether linkage (-O-) introduces a degree of conformational flexibility.

-

Aromatic Ring: The benzene ring serves as a rigid scaffold, positioning the functional groups in a defined spatial orientation for potential interaction with biological macromolecules.

Experimental Determination of Physicochemical Properties

The following sections detail robust, self-validating protocols for determining the critical physicochemical properties of the title compound. The rationale behind each experimental choice is explained to provide a deeper understanding of the data's significance.

Melting Point Analysis

Causality and Importance: The melting point is a fundamental physical property that provides a primary indication of a substance's purity. A sharp, well-defined melting range is characteristic of a pure crystalline compound, whereas impurities typically depress and broaden the melting range. This parameter is critical for material specification, quality control, and assessing physical stability.

Experimental Protocol: Capillary Melting Point Determination (USP <741>)

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which can depress the melting point. Gently crush the crystalline solid into a fine powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube (e.g., 1.5-2.0 mm internal diameter) into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into a compact column of 2-4 mm at the bottom.

-

Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.

-

Measurement:

-

Heat the apparatus rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue heating at the same rate and record the temperature at which the last solid particle melts (T2).

-

The melting range is reported as T1 - T2. For a pure compound, this range should be narrow (< 2 °C).

-

Workflow Visualization

Aqueous Solubility Profile

Causality and Importance: Aqueous solubility is a critical determinant of a drug candidate's bioavailability. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. As a hydrochloride salt, this compound is expected to have significantly higher aqueous solubility than its free base form. Quantifying this property is essential for formulation development and biopharmaceutical classification.

Experimental Protocol: Shake-Flask Method (Based on OECD Guideline 105)

-

System Preparation: Prepare a buffered aqueous solution at a relevant pH (e.g., pH 7.4 for physiological simulation). Maintain a constant temperature (e.g., 25 °C or 37 °C) using a thermostatically controlled water bath or incubator.

-

Equilibration: Add an excess amount of the solid compound to a known volume of the buffered solution in a sealed, inert container (e.g., glass vial). The excess solid ensures that a saturated solution is achieved.

-

Agitation: Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and liquid phases by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF). This step is critical to avoid including undissolved solid particles in the analysis.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7][8]

-

Calculation: The solubility is reported in units such as mg/mL or µg/mL.

Workflow Visualization

Dissociation Constant (pKa)

Causality and Importance: The pKa value quantifies the acidity or basicity of an ionizable group. For this compound, the pKa of the primary ammonium cation (R-NH3+) determines its ionization state across the physiological pH range. This is critical for predicting its solubility, lipophilicity (LogD), and interaction with biological targets like enzymes and receptors, which often have charged binding pockets.

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a solvent, typically water or a co-solvent system (e.g., water/methanol) if solubility is limited.

-

Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Use a calibrated pH electrode to monitor the pH and a precision burette to add the titrant.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the titration curve (or its first derivative). The pKa is the pH at which the amine is 50% protonated and 50% neutral, which corresponds to the pH at the half-equivalence point. Specialized software can be used for more accurate pKa calculation from the titration data.

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic methods are indispensable for confirming the identity, structure, and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality and Importance: NMR is the most powerful technique for unambiguous structural elucidation. It provides detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).[9]

-

Expected Spectral Features:

-

¹H NMR: Aromatic protons on the trifluoromethyl-substituted ring will appear as complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The two methylene groups of the ethoxy chain (-O-CH₂-CH₂-NH₃⁺) will appear as distinct signals, likely triplets or more complex multiplets, in the δ 3.0-4.5 ppm region. The ammonium protons (-NH₃⁺) may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

-

¹³C NMR: The spectrum will show distinct signals for each of the 9 carbon atoms. The carbon bearing the -CF₃ group will appear as a quartet due to C-F coupling. Aromatic carbons will be in the δ 110-160 ppm range, while the aliphatic carbons of the ethoxy chain will be upfield (δ 40-70 ppm).

-

¹⁹F NMR: This is a simple but critical experiment. The three equivalent fluorine atoms of the -CF₃ group are expected to produce a sharp singlet. Its chemical shift (typically around -60 to -65 ppm relative to CFCl₃) is characteristic of an aryl trifluoromethyl group.[9][10]

-

Mass Spectrometry (MS)

Causality and Importance: MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns. It is an extremely sensitive technique, essential for purity analysis and metabolite identification.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Chromatography: Inject the sample into an LC system equipped with a suitable column (e.g., C18 reversed-phase) to separate the analyte from any impurities.

-

Ionization: The eluent from the LC is directed into the mass spectrometer's ion source, typically Electrospray Ionization (ESI) in positive mode for this basic compound.

-

Mass Analysis: In positive ESI mode, the compound will be detected as its protonated free base. The expected exact mass for the [M+H]⁺ ion (where M is the free base C₉H₁₀F₃NO) is m/z 206.07872.[4][5]

-

Tandem MS (MS/MS): For further structural confirmation, the parent ion (m/z 206.08) can be isolated and fragmented to produce a characteristic pattern of daughter ions.

Infrared (IR) Spectroscopy

Causality and Importance: IR spectroscopy is a rapid and simple method for identifying the presence of key functional groups within a molecule, as different bonds absorb infrared radiation at characteristic frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Scan the sample over the typical mid-IR range (4000-400 cm⁻¹).

-

Expected Absorption Bands:

-

~3200-2800 cm⁻¹: Broad absorption due to N-H stretching of the R-NH₃⁺ group, overlapping with C-H stretches.

-

~1600 and ~1500 cm⁻¹: Aromatic C=C stretching vibrations.

-

~1350-1100 cm⁻¹: Strong, characteristic C-F stretching vibrations from the -CF₃ group.

-

~1250-1050 cm⁻¹: C-O-C (ether) stretching vibrations.

-

Conclusion

The physicochemical properties of this compound define its behavior in both laboratory and physiological environments. While computational predictions and database entries provide a valuable starting point, this guide underscores the necessity of rigorous experimental determination. The protocols outlined herein for measuring properties such as melting point, solubility, and pKa, along with spectroscopic characterization, provide a robust framework for researchers. A thorough understanding and accurate measurement of these parameters are fundamental to advancing the compound's potential application in research and development, particularly in the synthesis of novel therapeutic agents.

References

- PubChemLite. This compound.

- Supporting Information for a scientific article. (Note: The specific article is not identified, but the data for similar compounds is presented).

- Chemicalbook. 1-(2-aminoethoxy)-2-(trifluoromethyl)benzene hydrochloride | 1258652-45-7.

- Eurofins. ANALYTICAL METHOD SUMMARIES (2022-11-07).

- Eurofins. Analytical Method Summaries (2023-12-10).

- Japan Ministry of the Environment. III Analytical Methods.

- PubChemLite. 1-(2-aminoethoxy)-2-(trifluoromethyl)benzene hydrochloride.

- ChemicalBook. 1-(2-aminoethoxy)-2-(trifluoromethyl)benzene hydrochloride Supplier.

- Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent.

- PubChem. (Trifluoromethyl)benzene | C7H5F3 | CID 7368.

- Wikipedia. Trifluorotoluene.

- NCBI Bookshelf. Toxicological Profile for Benzene - ANALYTICAL METHODS.

- NCBI Bookshelf. Table 7-1, Analytical Methods for Determining Benzene in Biological Samples.

Sources

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. 1-(2-aminoethoxy)-2-(trifluoromethyl)benzene hydrochloride | 1258652-45-7 [chemicalbook.com]

- 3. 1-(2-aminoethoxy)-2-(trifluoromethyl)benzene hydrochloride CAS#: 1258652-45-7 [m.chemicalbook.com]

- 4. PubChemLite - this compound (C9H10F3NO) [pubchemlite.lcsb.uni.lu]

- 5. PubChemLite - 1-(2-aminoethoxy)-2-(trifluoromethyl)benzene hydrochloride (C9H10F3NO) [pubchemlite.lcsb.uni.lu]

- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 8. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Trifluorotoluene - Wikipedia [en.wikipedia.org]

A Technical Guide to the Presumed Mechanism of Action of 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document outlines the predicted mechanism of action for 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride based on its strong structural analogy to Fluvoxamine, a well-characterized pharmaceutical agent. The experimental protocols described herein are proposed as a robust framework for validating these hypotheses.

Introduction

This compound, hereafter referred to as "the compound," is a novel chemical entity with significant structural similarity to Fluvoxamine, a widely prescribed Selective Serotonin Reuptake Inhibitor (SSRI).[1][2][3] This structural relationship strongly suggests that the compound is likely to share a similar pharmacological profile, primarily acting as an inhibitor of the serotonin transporter (SERT) and potentially as an agonist of the sigma-1 receptor (S1R).[1][2] This guide provides an in-depth exploration of these predicted mechanisms of action, supported by detailed experimental protocols for their validation.

The trifluoromethyl group on the benzene ring is a common feature in modern medicinal chemistry, known to enhance properties such as metabolic stability and lipophilicity, which can influence a compound's pharmacokinetic and pharmacodynamic profile.[4] Understanding the precise molecular interactions of this compound is crucial for its potential development as a therapeutic agent.

Primary Mechanism of Action: Selective Serotonin Reuptake Inhibition

The principal hypothesized mechanism of action for this compound is the inhibition of the serotonin transporter (SERT), a member of the solute carrier family 6 (SLC6). SERT is responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft into the presynaptic neuron, a critical process for terminating serotonergic signaling.[2] By blocking this reuptake, the compound is expected to increase the concentration and prolong the residence time of serotonin in the synapse, thereby enhancing its effects on postsynaptic 5-HT receptors.[1][2][3] This enhanced serotonergic neurotransmission is the hallmark of the SSRI class of antidepressants, which are used to treat a variety of psychiatric disorders, including obsessive-compulsive disorder (OCD) and major depressive disorder (MDD).[3][5]

Signaling Pathway: The Serotonergic Synapse

The diagram below illustrates the action of a SERT inhibitor at the synaptic level.

Caption: Action of a SERT inhibitor at the serotonergic synapse.

Experimental Validation: SERT Binding and Reuptake Assays

To empirically determine the compound's activity as a SERT inhibitor, a two-tiered experimental approach is recommended: a binding assay to quantify its affinity for the transporter, followed by a functional assay to measure its ability to inhibit serotonin reuptake.

Table 1: Key Parameters for SERT Inhibition Assays

| Parameter | Assay Type | Objective | Key Readout |

| Binding Affinity | Radioligand Binding Assay | Determine the compound's affinity for human SERT. | Ki (Inhibition Constant) |

| Functional Potency | Synaptosomal Reuptake Assay | Measure the compound's ability to inhibit 5-HT uptake. | IC50 (Half-maximal Inhibitory Concentration) |

Protocol 1: hSERT Radioligand Binding Assay

This protocol determines the binding affinity of the compound for the human serotonin transporter (hSERT) using a competitive binding assay with a known radioligand.

-

Materials:

-

Membranes from cells stably expressing hSERT (e.g., HEK293 cells).

-

[³H]-Citalopram (or another suitable radioligand for SERT).

-

Test compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter and fluid.

-

-

Methodology:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand solution, 50 µL of the test compound dilution (or vehicle for total binding, or a high concentration of a known SERT inhibitor for non-specific binding), and 50 µL of the hSERT membrane preparation.

-

Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the Ki value using non-linear regression analysis (e.g., Cheng-Prusoff equation).

-

Secondary Mechanism of Action: Sigma-1 Receptor Agonism

Fluvoxamine is a potent agonist of the sigma-1 receptor (S1R), an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1] S1R is involved in regulating a variety of cellular processes, including ion channel function, cellular stress responses, and neuronal signaling.[1] The agonism of S1R by Fluvoxamine is thought to contribute to its anti-inflammatory and neuroprotective effects.[5] Given the structural similarity, it is plausible that this compound also acts as an S1R agonist.

Signaling Pathway: Sigma-1 Receptor Function

The diagram below outlines the general workflow for validating S1R agonism.

Sources

- 1. Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Fluvoxamine Maleate? [synapse.patsnap.com]

- 3. Fluvoxamine (Luvox): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 4. jelsciences.com [jelsciences.com]

- 5. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene Hydrochloride and Its Structural Analogs

A Senior Application Scientist's Perspective on Synthesis, Structure-Activity Relationships, and Biological Evaluation

Introduction: The Strategic Importance of Fluorination in Drug Discovery

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern drug discovery. The trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties that can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a valuable tool for medicinal chemists seeking to optimize lead compounds.[1] This guide focuses on the structural analogs of 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride, a scaffold that combines the pharmacologically significant phenoxyethylamine core with the influential trifluoromethyl substituent.

The phenoxyethylamine skeleton is present in a wide range of biologically active compounds, including stimulants, hallucinogens, antidepressants, and appetite suppressants.[2] These compounds often exert their effects by modulating monoamine neurotransmitter systems.[2] The introduction of a trifluoromethyl group onto the phenyl ring can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and increase lipophilicity, which can improve membrane permeability and blood-brain barrier penetration.[1]

This technical guide will provide a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of structural analogs of this compound. We will explore rational design strategies for modifying this core structure and discuss the experimental protocols necessary to characterize the resulting compounds.

Synthetic Strategies for Structural Analogs

The synthesis of structural analogs of this compound allows for a systematic exploration of the chemical space around this core scaffold. Modifications can be introduced at several key positions: the phenyl ring, the ethoxy linker, and the terminal amino group.

Core Scaffold Synthesis

The synthesis of the parent compound, 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene, typically begins with 3-(trifluoromethyl)phenol. A common synthetic route involves the Williamson ether synthesis, where the phenoxide of 3-(trifluoromethyl)phenol is reacted with a protected 2-aminoethanol derivative, such as N-(2-bromoethyl)phthalimide, followed by deprotection of the amine.

General Synthetic Workflow:

Caption: General synthetic scheme for this compound.

Analog Synthesis: Key Modification Points

-

Phenyl Ring Substitution: Introduction of additional substituents on the phenyl ring can probe the electronic and steric requirements of the target receptor. This can be achieved by starting with appropriately substituted trifluoromethylphenols.

-

Ethoxy Linker Modification: The length and nature of the linker between the phenyl ring and the amino group can be varied. For example, using different haloalkylamine precursors can introduce propyl or butyl linkers. The ether oxygen can also be replaced with other functionalities, such as a thioether or an amide, through bioisosteric replacement strategies.[3]

-

Amino Group Derivatization: The primary amine can be alkylated to form secondary or tertiary amines, or acylated to form amides. These modifications can significantly impact the compound's basicity and hydrogen bonding capacity.

Structure-Activity Relationships (SAR): Decoding the Molecular Interactions

The biological activity of 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene analogs is intricately linked to their three-dimensional structure and physicochemical properties. Understanding the SAR is crucial for designing more potent and selective compounds.

The Role of the Trifluoromethyl Group

The position and presence of the trifluoromethyl group on the phenyl ring are critical determinants of activity. The -CF3 group is a strong electron-withdrawing group, which can influence the pKa of the phenoxy oxygen and the overall electronic distribution of the molecule. Its lipophilicity also plays a significant role in membrane permeability and target engagement.[1]

Impact of Phenyl Ring Substituents

The addition of other substituents to the phenyl ring can modulate activity. Electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, nitro) at different positions can fine-tune the electronic properties and steric profile of the molecule, potentially leading to altered receptor affinity and selectivity.

Influence of the Amino Group

The nature of the amino group is a key factor in the pharmacological profile.

-

Primary vs. Secondary vs. Tertiary Amines: The degree of substitution on the nitrogen atom affects its basicity and ability to form hydrogen bonds, which are often crucial for receptor binding.

-

Bioisosteric Replacements: Replacing the amine with other functional groups, such as a hydroxyl or a thiol, can dramatically alter the compound's properties and biological activity.

Key SAR Insights Summary:

| Structural Modification | Anticipated Effect on Biological Activity | Rationale |

| Additional Phenyl Ring Substituents | Modulation of potency and selectivity | Alters electronic and steric properties, influencing receptor binding. |

| Varying Linker Length | Potential change in affinity and selectivity | Optimizes the distance between the phenyl ring and the amino group for ideal receptor fit. |

| Amine Alkylation (Secondary/Tertiary) | Altered receptor interaction profile | Changes in basicity and hydrogen bonding capacity can shift receptor subtype selectivity. |

| Bioisosteric Replacement of Ether Oxygen | Significant change in physicochemical properties and biological activity | Modifications to the linker can impact flexibility and polarity, leading to different target interactions. |

Proposed Mechanism of Action: Targeting Monoamine Systems

Based on the pharmacology of the broader class of substituted phenethylamines, it is hypothesized that analogs of this compound primarily act on monoamine neurotransmitter systems.[2] Potential molecular targets include:

-

Serotonin (5-HT) Receptors: Many phenoxyethylamine derivatives are known to interact with various 5-HT receptor subtypes, such as 5-HT1A, 5-HT2A, and 5-HT2C, acting as agonists, partial agonists, or antagonists.[3][4]

-

Monoamine Transporters: These compounds may also bind to and inhibit the reuptake of serotonin (SERT), dopamine (DAT), and norepinephrine (NET), thereby increasing the synaptic concentrations of these neurotransmitters.[5]

Proposed Signaling Pathway:

Sources

- 1. Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overlap and Specificity in the Substrate Spectra of Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serotonin releasing agents. Neurochemical, therapeutic and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (S)-5-(2'-Fluorophenyl)- N, N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine, a Serotonin Receptor Modulator, Possesses Anticonvulsant, Prosocial, and Anxiolytic-like Properties in an Fmr1 Knockout Mouse Model of Fragile X Syndrome and Autism Spectrum Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene Hydrochloride: A Technical Guide

Introduction

1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride is a substituted aromatic amine of significant interest in medicinal chemistry and drug development due to the prevalence of the trifluoromethylphenyl and aminoethoxy moieties in various pharmacologically active molecules. The trifluoromethyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making its precise structural confirmation and purity assessment critical.[1] This technical guide provides an in-depth analysis of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the definitive characterization of this compound.

This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a framework for understanding the causal relationships between molecular structure and spectral output.

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram illustrating the chemical structure of the active cation of this compound.

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode.

-

Set the mass range to scan from m/z 50 to 500.

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M+H]⁺ ion.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, employing NMR, IR, and MS techniques, provides a robust framework for the unequivocal structural confirmation and purity assessment of this compound. While the presented NMR and IR data are based on well-established principles of spectroscopy and analysis of related structures, experimental verification remains the gold standard. The synergistic application of these methods ensures the high level of scientific rigor required in research and drug development.

References

-

Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Derivatives. PMC. Available at: [Link]

-

Revisiting the basis of the excited states for solvated fluorinated benzenes and pentafluorophenylalanine - PMC. NIH. Available at: [Link]

- Supporting Information for "Copper-Catalyzed Trifluoromethylation of Unsaturated Carboxylic Acids". Angewandte Chemie International Edition.

-

Proton and fluorine NMR spectra of fluorobenzene. Taylor & Francis Online. Available at: [Link]

-

Scheme 1. Benzene and its fluorinated derivatives. Labels are the same as those used in Ref..[2] ResearchGate. Available at: [Link]

- X-ray photoelectron spectroscopy of fluorinated benzenes. American Chemical Society.

-

This compound. PubChem. Available at: [Link]

-

¹H NMR Spectrum (1D, 300 MHz, CDCl₃, experimental) (HMDB0029593). Human Metabolome Database. Available at: [Link]

-

for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF₃. Beilstein Journals. Available at: [Link]

-

1-(2-aminoethoxy)-2-(trifluoromethyl)benzene hydrochloride. PubChem. Available at: [Link]

-

Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one. Beilstein Journals. Available at: [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. Available at: [Link]

-

FT-IR spectra of control and treated 1,2,3-trimethoxybenzene (T1 and T2). ResearchGate. Available at: [Link]

-

Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one. ResearchGate. Available at: [Link]

-

Benzene, (trifluoromethyl)-. NIST WebBook. Available at: [Link]

-

Benzene, (trifluoromethyl)-. NIST WebBook. Available at: [Link]

-

INFRARED REFERENCE SPECTRA. PMDA. Available at: [Link]

Sources

"solubility and stability of 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride in different solvents"

An In-depth Technical Guide on the Solubility and Stability of 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene Hydrochloride

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound, a compound of interest in pharmaceutical research and development. Recognizing the critical role of these physicochemical properties in determining a drug candidate's viability, this document outlines both the theoretical considerations and practical, field-proven experimental protocols. It is designed for researchers, scientists, and drug development professionals, offering a robust methodology for characterizing this and similar molecules. The guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the "why" behind the "how," and integrates self-validating systems within its protocols for enhanced trustworthiness.

Introduction and Physicochemical Profile

This compound is a small molecule featuring several key functional groups that dictate its chemical behavior: an aromatic ring with an electron-withdrawing trifluoromethyl group, an ether linkage, and a primary amine present as a hydrochloride salt. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the amino group, protonated as a hydrochloride salt, significantly influences its aqueous solubility. Understanding the interplay of these features is paramount for predicting its behavior in various solvent systems and under stress conditions, which is a crucial early step in drug development.[1]

Structural Features and Predicted Properties:

-

Hydrophilic Center: The primary amine hydrochloride salt is highly polar and expected to dominate the molecule's aqueous solubility.

-

Lipophilic Regions: The trifluoromethylbenzene moiety contributes to the molecule's lipophilicity.

-

Hydrogen Bonding: The primary amine can act as a hydrogen bond donor, and the ether oxygen as an acceptor, influencing interactions with protic solvents.

-

Chemical Reactivity: The ether linkage can be susceptible to acidic hydrolysis, and the amine group is a potential site for oxidation. The aromatic ring is deactivated by the trifluoromethyl group, making it relatively stable against electrophilic attack.[2]

This guide will provide detailed protocols to experimentally determine and validate these predicted properties.

Solubility Determination: A Methodological Approach

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and developability.[3] We will describe two key types of solubility assessment: kinetic and thermodynamic.[1]

Rationale for Solvent Selection

A diverse panel of solvents should be selected to represent a range of polarities and functionalities, mimicking potential formulation environments and biological media.

| Solvent Class | Examples | Rationale |

| Polar Protic | Water, PBS (pH 7.4), Ethanol, Methanol | Relevant for aqueous solubility, bioavailability, and formulations. Capable of hydrogen bonding with the amine and ether groups. |

| Polar Aprotic | DMSO, Acetonitrile (ACN), DMF | Common solvents for stock solutions and analytical methods. Capable of dissolving both polar and nonpolar moieties. |

| Nonpolar | Dichloromethane (DCM), Toluene | Represents lipophilic environments; solubility is expected to be low for the hydrochloride salt but may be relevant for the free base. |

Experimental Workflow for Solubility Assessment

The following diagram outlines the general workflow for determining both kinetic and thermodynamic solubility.

Caption: Workflow for kinetic and thermodynamic solubility determination.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[4]

Objective: To determine the maximum concentration of the compound that can be dissolved in a solvent at equilibrium.

Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 10 mg) to a series of glass vials, each containing 1 mL of a different test solvent. The excess solid is crucial to ensure equilibrium is reached with the solid phase.[4]

-

Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C) for 24 to 72 hours. The extended time ensures that the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, remove the vials and allow them to stand. Separate the undissolved solid from the saturated solution via centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration through a 0.22 µm syringe filter. Filtration may underestimate solubility due to adsorption to the filter material, a factor that must be considered.[5]

-

Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC-UV method (see Section 4.3 for method development).

-

Data Reporting: Express solubility in units of mg/mL or µg/mL.

Data Summary: Solubility

The results should be compiled into a clear, comparative table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water | 25 | [Experimental Data] | Thermodynamic (Shake-Flask) |

| Phosphate-Buffered Saline (pH 7.4) | 37 | [Experimental Data] | Thermodynamic (Shake-Flask) |

| Ethanol | 25 | [Experimental Data] | Thermodynamic (Shake-Flask) |

| Dimethyl Sulfoxide (DMSO) | 25 | [Experimental Data] | Thermodynamic (Shake-Flask) |

| Phosphate-Buffered Saline (pH 7.4) | 37 | [Experimental Data] | Kinetic |

Stability Analysis and Forced Degradation

Forced degradation studies are essential to understand the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods (SIAMs).[6] These studies expose the drug to conditions more severe than accelerated stability testing.[7]

Logical Framework for Stress Condition Selection

The choice of stress conditions is dictated by the compound's structure and ICH guidelines.[6]

Caption: Rationale for selecting stress conditions based on molecular structure.

Protocol 2: Forced Degradation Studies

Objective: To generate potential degradation products and assess the intrinsic stability of the molecule.

Methodology:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in a 50:50 mixture of acetonitrile and water).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Incubate the stock solution and the solid powder at 60°C in a stability chamber.

-

Photostability: Expose the stock solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

-

Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation to ensure that primary degradation products are formed without excessive secondary degradation.

-

Sample Preparation: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

-

Analysis: Analyze all samples using the developed stability-indicating HPLC method.

Development of a Stability-Indicating Analytical Method (SIAM)

A SIAM is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance over time.[8] It must be able to separate and quantify the active ingredient from its degradation products, impurities, and excipients.[9]

Rationale for Method Choice

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and robust technique for this purpose due to its high resolving power and suitability for aromatic, UV-active compounds.[10][11]

Workflow for SIAM Development

Caption: Iterative workflow for developing a stability-indicating HPLC method.

Protocol 3: HPLC Method Development and Validation

Objective: To develop and validate an HPLC method capable of separating this compound from all potential degradation products.

Initial Conditions (Starting Point):

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

-

Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode Array Detector (DAD) to monitor peak purity and select the optimal wavelength (likely around 220-280 nm based on the aromatic ring).

-

Column Temperature: 30°C.

Optimization:

-

Injection of Stressed Samples: Inject the samples generated from the forced degradation study.

-

Evaluation: Examine the chromatograms for resolution between the parent peak and any new peaks (degradants). Use the DAD to check for peak purity of the parent compound.

-

Adjustment: If co-elution occurs, adjust the gradient slope, mobile phase pH (by switching to a phosphate buffer), or organic solvent (e.g., methanol instead of ACN) to improve separation.

-

Finalization: Once adequate separation is achieved, the method is considered stability-indicating.

Validation: The finalized method must be validated according to ICH Q2(R1) guidelines, covering specificity, linearity, range, accuracy, precision, and robustness.

Data Summary: Stability

Summarize the degradation results in a table.

| Stress Condition | Duration (hours) | Assay of Parent Compound (%) | Number of Degradants | Observations (e.g., Major Degradant RT) |

| 0.1 M HCl @ 60°C | 24 | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| 0.1 M NaOH @ 60°C | 24 | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| 3% H₂O₂ @ RT | 24 | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| Thermal (Solid) @ 60°C | 72 | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| Photolytic (Solid) | - | [Experimental Data] | [Experimental Data] | [Experimental Data] |

Conclusion

This guide provides a scientifically rigorous and practical framework for the comprehensive characterization of the solubility and stability of this compound. By following the detailed protocols for thermodynamic solubility determination, forced degradation studies, and the development of a stability-indicating analytical method, researchers can generate the critical data needed to support informed decisions in the drug development process. The emphasis on understanding the rationale behind each step ensures that the approach can be adapted for other novel chemical entities, fostering a culture of scientific integrity and robust data generation.

References

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Google Books.

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. [Link]

-

Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Oxford Academic. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2005). Lund University Publications. [Link]

-

Stability indicating study by using different analytical techniques. IJSDR. [Link]

-

Analytical Methods. RSC Publishing. [Link]

-

Forced Degradation Studies. (2016). MedCrave online. [Link]

-

Stability Indicating Methods. (2018). YouTube. [Link]

-

A validated stability-indicating RP-HPLC assay method for Amsacrine and its related substances. PubMed. [Link]

- CN103913537A - Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography.

-

This compound. PubChem. [Link]

-

(Trifluoromethyl)benzene. PubChem. [Link]

-

A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. PubMed Central. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. CORE. [Link]

-

REVIEW: FORCE DEGRADATION STUDIES. (2016). Pharma Science Monitor. [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rheolution.com [rheolution.com]

- 4. researchgate.net [researchgate.net]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. pharmasm.com [pharmasm.com]

- 8. ijsdr.org [ijsdr.org]

- 9. m.youtube.com [m.youtube.com]

- 10. A validated stability-indicating RP-HPLC assay method for Amsacrine and its related substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Early-Stage Research of 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride

This guide provides a comprehensive framework for the initial scientific investigation of the novel compound, 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride. The content herein is structured to guide researchers, scientists, and drug development professionals through a logical, scientifically rigorous, and efficient early-stage evaluation process. The methodologies described are grounded in established principles of medicinal chemistry and pharmacology, emphasizing the rationale behind each experimental step to ensure a thorough characterization of this new chemical entity (NCE).

Introduction: Rationale for Investigation

The chemical scaffold of this compound presents a compelling case for early-stage drug discovery research. It combines a phenoxyethanamine core, a motif present in various biologically active compounds, with a trifluoromethyl group. The trifluoromethyl moiety is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates[1][2]. The strategic placement of the trifluoromethyl group on the benzene ring can significantly influence the molecule's electronic properties and its interactions with biological targets.

Given the structural similarities to known central nervous system (CNS) active agents, a primary hypothesis for the biological activity of this compound is its potential modulation of neurotransmitter systems. Specifically, the phenoxyethanamine structure is a common feature in ligands for serotonin and dopamine receptors and transporters[3][4][5]. Therefore, this guide will focus on a systematic evaluation of its physicochemical properties, followed by a targeted in vitro screening against key CNS targets. The hydrochloride salt form is often chosen for early development due to its potential for improved aqueous solubility and stability[6].

I. Synthesis and Structural Elucidation

A robust and reproducible synthetic route is the foundation of any early-stage research campaign. The proposed synthesis of this compound is adapted from established methodologies for analogous phenoxyethanamine derivatives.

A. Synthetic Protocol

A plausible and efficient synthesis involves a Williamson ether synthesis, followed by conversion to the hydrochloride salt.

Step 1: Synthesis of 2-(3-(Trifluoromethyl)phenoxy)ethanamine

-

To a solution of 3-(trifluoromethyl)phenol in a suitable aprotic solvent, such as anhydrous N,N-dimethylformamide (DMF) or acetonitrile, add one equivalent of a strong base (e.g., sodium hydride) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction to stir at 0 °C for 30 minutes to form the corresponding phenoxide.

-

Add 1.1 equivalents of 2-chloroethylamine hydrochloride and allow the reaction to warm to room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free base, 2-(3-(trifluoromethyl)phenoxy)ethanamine.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Formation of this compound

-

Dissolve the purified 2-(3-(trifluoromethyl)phenoxy)ethanamine free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid (e.g., 2 M in diethyl ether) dropwise with stirring until precipitation is complete.

-

Collect the resulting solid by vacuum filtration.

-

Wash the solid with cold anhydrous diethyl ether to remove any residual impurities.

-

Dry the solid under vacuum to obtain this compound as a stable, crystalline solid.

Diagram of the Synthetic Workflow:

Caption: Synthetic pathway for this compound.

B. Structural Characterization

The identity and purity of the synthesized compound must be unequivocally established using a suite of analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Characteristic aromatic proton signals for the 1,3-disubstituted benzene ring. Signals for the ethoxy protons (-O-CH₂-CH₂-N-) and the amine protons. The integration of these signals should correspond to the number of protons in the structure. |

| ¹³C NMR | Aromatic carbon signals, with the trifluoromethyl-bearing carbon exhibiting a characteristic quartet due to C-F coupling. Signals for the ethoxy carbons. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of the free base. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. |

| Infrared (IR) Spectroscopy | N-H stretching vibrations for the primary amine, C-H aromatic and aliphatic stretches, C-O ether stretch, and strong C-F stretching bands. |

| Purity (HPLC) | A single major peak with >95% purity is desirable for initial in vitro studies. |

Detailed Spectroscopic Analysis Protocols:

-

Nuclear Magnetic Resonance (NMR): Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. The presence of the amine protons can be confirmed by a D₂O exchange experiment, where the amine proton signal disappears.[5][7]

-

Mass Spectrometry (MS): Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). Analyze by electrospray ionization (ESI) mass spectrometry in positive ion mode. The nitrogen rule in mass spectrometry suggests that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight for the free base.[5]

-

Infrared (IR) Spectroscopy: Acquire the IR spectrum of the solid compound using a Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory. Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹.[4]

II. Physicochemical Profiling

A thorough understanding of the physicochemical properties of a new chemical entity is critical for interpreting biological data and for future formulation development.[3][8][9]

A. Solubility

Aqueous solubility is a key determinant of bioavailability. The hydrochloride salt is expected to have higher aqueous solubility than the free base.

Protocol for Kinetic Aqueous Solubility Assessment:

-

Prepare a stock solution of the compound in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM).

-

In a 96-well plate, add a small volume of the DMSO stock solution to a series of wells containing phosphate-buffered saline (PBS) at pH 7.4 to achieve a range of final concentrations.

-

Shake the plate for 2 hours at room temperature.

-

Measure the turbidity of each well using a nephelometer or a plate reader at a suitable wavelength (e.g., 620 nm).

-

The concentration at which precipitation is observed is the kinetic solubility.

B. Lipophilicity (LogD)

Lipophilicity influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross the blood-brain barrier.[1][10]

Protocol for LogD₇.₄ Determination by Shake-Flask Method:

-

Prepare a solution of the compound in a biphasic system of n-octanol and PBS at pH 7.4.

-

Shake the mixture vigorously to allow for partitioning of the compound between the two phases.

-

Centrifuge the mixture to separate the layers.

-

Carefully remove aliquots from both the n-octanol and the aqueous layers.

-

Determine the concentration of the compound in each layer using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

-

Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

C. Chemical Stability

The stability of the compound under various conditions is essential for ensuring the integrity of the sample during storage and experimentation.

Protocol for Stability Assessment in Aqueous Buffers:

-

Prepare solutions of the compound in buffers at different pH values (e.g., pH 2, 7.4, and 9).

-

Incubate the solutions at a controlled temperature (e.g., 37 °C).

-

At various time points (e.g., 0, 2, 4, 8, and 24 hours), take aliquots from each solution.

-

Analyze the aliquots by HPLC to determine the percentage of the parent compound remaining.

-

A compound is generally considered stable if >90% of the parent compound remains after 24 hours.

Table of Physicochemical Properties to be Determined:

| Property | Method | Significance |

| Aqueous Solubility | Kinetic Turbidimetric Assay | Influences bioavailability and formulation. |

| Lipophilicity (LogD₇.₄) | Shake-Flask Method | Predicts ADME properties and CNS penetration. |

| pKa | Potentiometric Titration or UV-metric Method | Determines the ionization state at physiological pH. |

| Chemical Stability | HPLC-based assay in various pH buffers | Ensures compound integrity during experiments. |

III. Biological Evaluation: A CNS-Targeted Approach

Based on the structural features of this compound, a logical starting point for biological evaluation is to screen for activity at key monoamine transporters and receptors in the CNS. The trifluoromethyl group in a similar position to that in fluoxetine suggests that the serotonin transporter (SERT) is a high-priority target. The dopamine transporter (DAT) is also a relevant target for phenoxyethanamine derivatives.[1][3]

Diagram of the Proposed Biological Evaluation Workflow:

Caption: A workflow for the initial biological evaluation of the target compound.

A. Primary Screening: Monoamine Transporter Interactions

1. Radioligand Binding Assays

These assays determine the affinity of the compound for the target protein by measuring its ability to displace a known radiolabeled ligand.[11][12][13]

Protocol for SERT and DAT Radioligand Binding Assays:

-

Membrane Preparation: Use commercially available cell membranes from cell lines stably expressing human SERT or DAT, or prepare membranes from rodent brain tissue.

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]citalopram for SERT or [³H]WIN 35,428 for DAT), and a range of concentrations of the test compound.

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37 °C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

2. Neurotransmitter Uptake Assays

These functional assays measure the ability of the compound to inhibit the transport of neurotransmitters into cells expressing the target transporter.[3][8][14][15]

Protocol for SERT and DAT Uptake Assays:

-

Cell Culture: Use a cell line stably expressing human SERT or DAT (e.g., HEK293 or CHO cells). Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-incubation: Wash the cells with assay buffer and pre-incubate them with a range of concentrations of the test compound.

-

Initiation of Uptake: Add a solution containing a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]serotonin for SERT or [³H]dopamine for DAT).

-

Incubation: Incubate for a short period at 37 °C to allow for neurotransmitter uptake.

-

Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up into the cells using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of neurotransmitter uptake.

B. Secondary Screening (if active in primary assays)

If the compound shows significant activity in the primary screens, further characterization is warranted.

-

Selectivity Profiling: Screen the compound against a panel of other receptors and transporters to determine its selectivity. This could include other monoamine transporters (e.g., norepinephrine transporter, NET) and various serotonin receptor subtypes.[5][16]

-

Functional Assays: Depending on the target, functional assays can be employed to determine if the compound acts as an agonist, antagonist, or allosteric modulator. For G-protein coupled receptors, this could involve measuring second messenger accumulation (e.g., cAMP or inositol phosphates).[5]

IV. Data Interpretation and Future Directions

The initial data generated from these studies will provide a comprehensive preliminary profile of this compound.

-

Physicochemical Data: This will inform the "drug-likeness" of the molecule and guide any future formulation efforts.

-

Biological Data: The affinity (Kᵢ) and potency (IC₅₀) values will establish the compound's activity at the primary targets. The selectivity profile will be crucial for predicting potential on-target and off-target effects.

Based on these initial findings, a decision can be made regarding the progression of the compound. If promising activity and a favorable physicochemical profile are observed, the next steps would involve structure-activity relationship (SAR) studies to optimize the lead compound, followed by in vivo pharmacokinetic and pharmacodynamic studies.

V. Conclusion

The early-stage research of this compound, as outlined in this guide, provides a systematic and scientifically sound approach to its initial characterization. By following these integrated synthetic, analytical, and biological evaluation workflows, researchers can efficiently gather the critical data needed to assess the therapeutic potential of this novel chemical entity and make informed decisions about its future development.

References

-

Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

-

Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Drug Discovery Today. [Link]

-

Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Radioligand Binding Assays. Gifford Bioscience. [Link]

-

Limbird, L. E. (1996). Radioligand Binding Methods: Practical Guide and Tips. The American Journal of the Medical Sciences, 312(4), 183-190. [Link]

-

Spectroscopy of Amines. (2023). LibreTexts. [Link]

-

Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs. [Link]

-